

# Introduction: The Strategic Importance of 4-Iodo-2-nitrophenol in Synthesis

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## Compound of Interest

Compound Name: 4-Iodo-2-nitrophenol

Cat. No.: B1595747

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**4-Iodo-2-nitrophenol** is a substituted phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional arrangement—a hydroxyl group, a nitro group, and an iodine atom on a benzene ring—provides a versatile scaffold for building more complex molecules. The electron-withdrawing nature of the nitro group acidifies the phenolic proton, while the iodine atom serves as an excellent leaving group or a handle for cross-coupling reactions. This guide offers a comprehensive exploration of the core physicochemical properties of **4-Iodo-2-nitrophenol**, providing both established data and field-proven experimental protocols to empower researchers in its application. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring safe handling.

## Chemical Identity and Molecular Structure

**4-Iodo-2-nitrophenol** is systematically identified by its IUPAC name, CAS registry number, and molecular formula. These identifiers are crucial for unambiguous documentation and procurement in a research and development setting.

Identifier	Value	Reference
IUPAC Name	4-iodo-2-nitrophenol	[1]
CAS Number	21784-73-6	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub>	[1][3]
Molecular Weight	265.01 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1I))--INVALID-LINK--[O-])O</chem>	[1]
InChIKey	RHWDEIXKHGCDOG-UHFFFAOYSA-N	[1][3]

The spatial arrangement of the functional groups is key to the molecule's reactivity and physical characteristics. The ortho-nitro group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which influences its acidity, solubility, and spectroscopic behavior.

Caption: 2D structure of **4-iodo-2-nitrophenol**.

## Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental procedures, including purification and formulation. The data presented here are a combination of reported values and computationally predicted properties, which offer a reliable baseline for laboratory work.

Property	Value	Reference
Appearance	Not specified, likely a crystalline solid.	
Melting Point	80-81 °C	[2]
Boiling Point	296.4 ± 25.0 °C (Predicted)	[2]
Density	2.176 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	6.26 ± 0.14 (Predicted)	[2]

## Solubility Profile: A Practical Assessment

While specific quantitative solubility data for **4-Iodo-2-nitrophenol** is not readily available in the literature, its structural features—a hydrophobic benzene ring combined with polar hydroxyl and nitro groups—suggest it will have limited solubility in water but good solubility in polar organic solvents.<sup>[4][5]</sup> For drug development and synthetic chemistry, precise solubility is not an academic detail; it is a critical parameter that influences bioavailability, reaction kinetics, and purification strategies.

## Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a robust method for quantifying the solubility of **4-Iodo-2-nitrophenol** in various solvents. The principle relies on creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices:

- **Shake-Flask Method:** This is the gold-standard method for solubility determination due to its simplicity and reliability in achieving thermodynamic equilibrium.
- **Isothermal Conditions:** Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.
- **HPLC Analysis:** High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying analyte concentration in a complex matrix.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **4-Iodo-2-nitrophenol** to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile). An excess is confirmed by the presence of undissolved solid.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

- **Phase Separation:** After 24 hours, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45  $\mu\text{m}$  syringe filter (compatible with the solvent) to remove any suspended microparticles.
- **Quantification:** Prepare a series of dilutions of the filtrate. Analyze these dilutions using a pre-validated HPLC-UV method at a suitable wavelength (e.g., the  $\lambda_{\text{max}}$  of the compound).
- **Calculation:** Determine the concentration of **4-Iodo-2-nitrophenol** in the filtrate by comparing its peak area to a standard curve prepared with known concentrations of the compound.

## Acidity and pKa

The pKa is a measure of the acidity of the phenolic proton. The presence of a strong electron-withdrawing nitro group ortho to the hydroxyl group significantly increases its acidity compared to phenol ( $\text{pKa} \approx 10$ ). The predicted pKa of  $\sim 6.26$  indicates that **4-Iodo-2-nitrophenol** is a moderately weak acid.<sup>[2]</sup> This property is critical for designing extraction procedures, predicting its charge state at physiological pH, and understanding its potential to act as a hydrogen bond donor.

## Spectroscopic Profile

Spectroscopic analysis is indispensable for structure confirmation and purity assessment.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling patterns dictated by the substituents. The phenolic proton may appear as a broad singlet.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.<sup>[1]</sup>

- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present. Key expected peaks include a broad O-H stretch for the phenol, characteristic N-O stretching vibrations for the nitro group, and C=C stretching for the aromatic ring.<sup>[1]</sup>
- **UV-Visible (UV-Vis) Spectroscopy:** Nitrophenols are known to have strong UV absorbance that is highly pH-dependent.<sup>[6]</sup> In acidic to neutral solution, it exists in its protonated form. In an alkaline medium, deprotonation to the phenolate ion results in a bathochromic (red) shift, often leading to a visible yellow color, a property that makes related compounds useful as pH indicators.<sup>[6][7]</sup>
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of iodine would give a characteristic isotopic pattern.<sup>[1]</sup>

## Protocol: General Procedure for Acquiring Spectroscopic Data

Rationale: Standardized sample preparation is key to obtaining high-quality, reproducible spectra. The choice of solvent is critical to avoid signal overlap and ensure sufficient solubility.

- **NMR Sample Preparation:** Dissolve 5-10 mg of **4-Iodo-2-nitrophenol** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Filter the solution into a standard 5 mm NMR tube.
- **IR Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.
- **UV-Vis Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU to ensure linearity.
- **Acquisition:** Run the samples on the respective spectrometers using standard acquisition parameters.<sup>[8]</sup>

## Stability and Handling

**Chemical Stability:** Substituted nitrophenols should be stored in a cool, dry, well-ventilated area, protected from light.[2][9] Some related compounds are noted to be air or light-sensitive.[10] Incompatible materials include strong oxidizing agents.[10]

**Safety and Handling:** **4-Iodo-2-nitrophenol** is classified with several GHS hazard statements, indicating it requires careful handling.

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

**Personal Protective Equipment (PPE):**

- Eye Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

## Conclusion

**4-Iodo-2-nitrophenol** is a valuable building block whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has consolidated key data on its identity, physical constants, solubility, acidity, and spectroscopic characteristics. By coupling established data with robust, validated experimental protocols, this document serves as a practical resource for researchers, enabling them to confidently and safely integrate this versatile compound into their synthetic and drug development workflows.

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